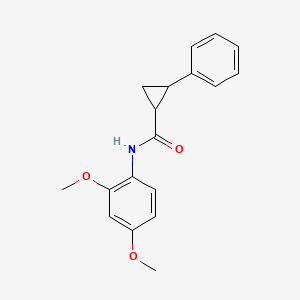
N-(2,4-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed throughout the body and is involved in a variety of physiological processes. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.
Wirkmechanismus
N-(2,4-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine to the receptor and preventing the downstream signaling pathways. The adenosine A1 receptor is involved in the regulation of heart rate, blood pressure, neurotransmitter release, and inflammation. By blocking the adenosine A1 receptor, this compound can modulate these physiological processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cardiovascular diseases, this compound can reduce myocardial infarct size, improve cardiac function, and reduce oxidative stress and inflammation. In neurological disorders, this compound can improve cognitive function, reduce neuroinflammation, and enhance neuroprotection. In cancer, this compound can inhibit tumor growth and metastasis, induce apoptosis, and modulate the tumor microenvironment.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the adenosine A1 receptor, allowing for specific modulation of the receptor without affecting other signaling pathways. This compound has also been extensively studied in animal models and has shown promising results in various diseases. However, this compound has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for administration. This compound also has a relatively short half-life in vivo, requiring frequent dosing to maintain therapeutic levels.
Zukünftige Richtungen
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide. In cardiovascular diseases, further studies are needed to determine the optimal dosing and administration of this compound for maximum therapeutic benefit. In neurological disorders, more research is needed to understand the mechanisms underlying the neuroprotective effects of this compound and to develop more efficient delivery methods. In cancer, further studies are needed to determine the potential of this compound as a therapeutic agent and to identify the optimal combination therapies for maximum efficacy. Overall, this compound has shown promising results in preclinical studies and has the potential to provide therapeutic benefits in a variety of diseases.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide involves several steps, starting with the reaction between 2,4-dimethoxybenzaldehyde and phenylacetylene to form 2,4-dimethoxyphenylphenylacetylene. This compound is then reacted with cyclopropanecarbonyl chloride in the presence of a base to form this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, this compound has been shown to reduce myocardial infarct size and improve cardiac function in animal models of ischemia-reperfusion injury. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In cancer, this compound has been shown to inhibit tumor growth and metastasis in animal models of breast cancer.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-13-8-9-16(17(10-13)22-2)19-18(20)15-11-14(15)12-6-4-3-5-7-12/h3-10,14-15H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKUNWUXBYSWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CC2C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,5-dichlorophenyl)[(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)(4-nitrophenyl)methyl]amine](/img/structure/B5027405.png)
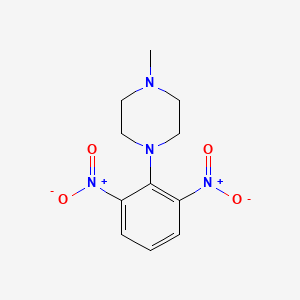
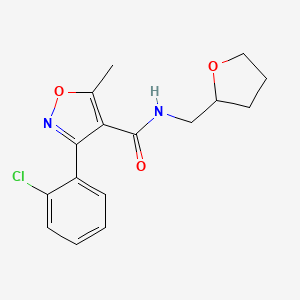
![(2,5-difluorophenyl){1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5027432.png)
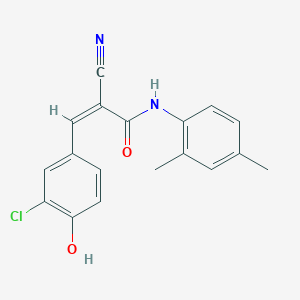
![6-(5-bromo-2-methoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5027446.png)
![4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5027449.png)
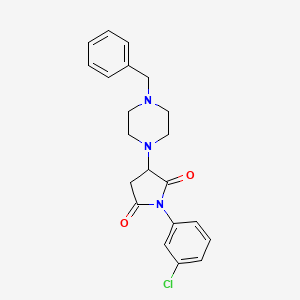
![4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5027454.png)
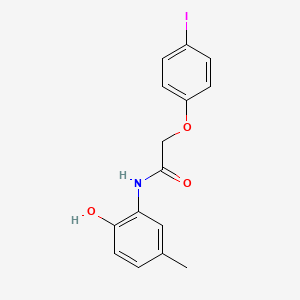
![2-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5027460.png)
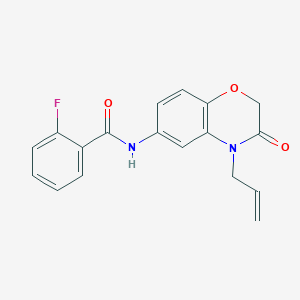
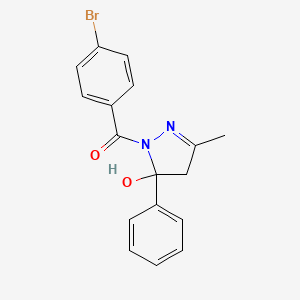
![2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzaldehyde](/img/structure/B5027466.png)